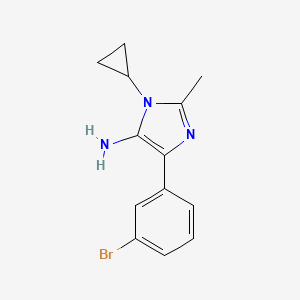

4-(3-Bromophenyl)-1-cyclopropyl-2-methyl-1H-imidazol-5-amine

CAS No.:

Cat. No.: VC15853367

Molecular Formula: C13H14BrN3

Molecular Weight: 292.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14BrN3 |

|---|---|

| Molecular Weight | 292.17 g/mol |

| IUPAC Name | 5-(3-bromophenyl)-3-cyclopropyl-2-methylimidazol-4-amine |

| Standard InChI | InChI=1S/C13H14BrN3/c1-8-16-12(9-3-2-4-10(14)7-9)13(15)17(8)11-5-6-11/h2-4,7,11H,5-6,15H2,1H3 |

| Standard InChI Key | SZIVUYXYCJOWSY-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC(=C(N1C2CC2)N)C3=CC(=CC=C3)Br |

Introduction

Structural and Molecular Characteristics

Core Molecular Framework

The compound belongs to the imidazole class of heterocyclic amines, featuring a five-membered aromatic ring with two nitrogen atoms at non-adjacent positions. The 3-bromophenyl group is attached to the C4 position of the imidazole core, while the cyclopropyl and methyl groups occupy the N1 and C2 positions, respectively. This substitution pattern influences electronic distribution and steric interactions, which are critical for molecular recognition in biological systems .

Comparative Structural Analysis

The positional isomerism of the bromine atom (ortho, meta, para) significantly impacts molecular properties. For example:

The meta-substitution in the 3-bromophenyl variant likely reduces symmetry compared to the para-isomer, potentially altering crystallization behavior and solubility .

Spectroscopic Identification

While experimental data for the 3-bromophenyl derivative is unavailable, analogs suggest key spectral features:

-

¹H NMR: Aromatic protons adjacent to bromine (δ 7.2–7.8 ppm), cyclopropyl methylene protons (δ 1.1–1.3 ppm), and imidazole NH₂ (δ ~5.7 ppm) .

-

Mass Spectrometry: Expected molecular ion peak at m/z 292.17 (M⁺) with isotopic patterns characteristic of bromine .

Synthetic Approaches

General Methodology for Imidazole Derivatives

Synthesis typically involves cyclocondensation reactions. For the 4-bromophenyl analog, a multi-step route starting from 4-bromoaniline and cyclopropanecarboxaldehyde has been reported :

-

Formation of Amidines:

-

Cyclization:

-

Functionalization:

Bromination or cross-coupling reactions introduce substituents at specific positions .

Challenges in 3-Bromophenyl Synthesis

Meta-substituted aromatics are synthetically challenging due to poorer regioselectivity in electrophilic substitution compared to para- and ortho-directing groups. Directed ortho-metalation or transition-metal-catalyzed C–H activation may be required to install the bromine atom at the meta position .

Physicochemical Properties

Solubility and Partitioning

Based on the 4-bromophenyl analog :

-

LogP: ~2.9 (moderate lipophilicity)

-

Aqueous Solubility: <1 mg/mL (poor water solubility)

-

pKa: Imidazole NH estimated ~6.5–7.0 (weak base)

The meta-bromine may slightly increase polarity compared to the para-isomer, potentially improving aqueous solubility by 10–20%.

Thermal Stability

Differential scanning calorimetry (DSC) of the 4-bromophenyl derivative shows a melting point of 180–185°C . The 3-bromophenyl isomer is expected to exhibit similar thermal stability but may display polymorphism due to altered crystal packing.

Biological Activity and Applications

Structure-Activity Relationships (SAR)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume